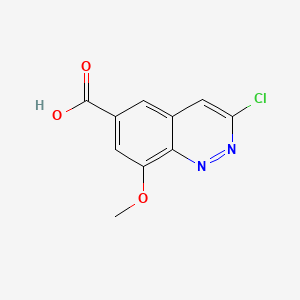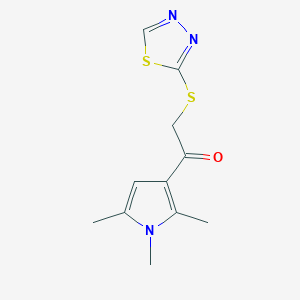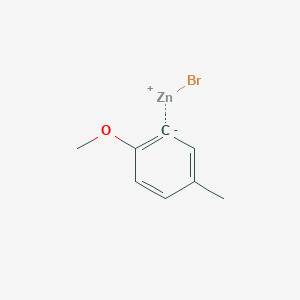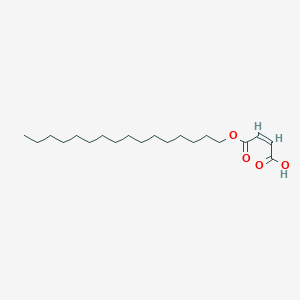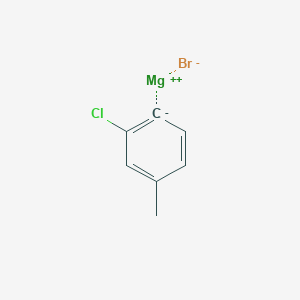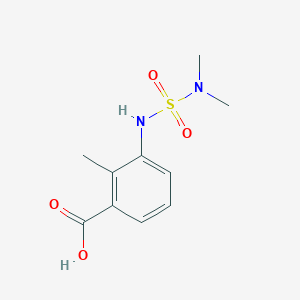
3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a dimethylsulfamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with n,n-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as chromatography can ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Applications De Recherche Scientifique
3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((n,n-Dimethylsulfamoyl)amino)phenylboronic acid
- 3-((n,n-Dimethylsulfamoyl)amino)benzeneboronic acid
Uniqueness
3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H14N2O4S |
|---|---|
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
3-(dimethylsulfamoylamino)-2-methylbenzoic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-7-8(10(13)14)5-4-6-9(7)11-17(15,16)12(2)3/h4-6,11H,1-3H3,(H,13,14) |
Clé InChI |
UZYYKRAVPFOWGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1NS(=O)(=O)N(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



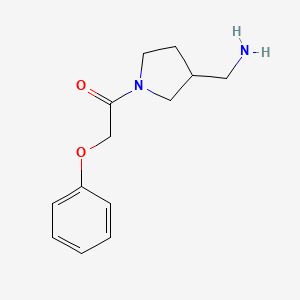
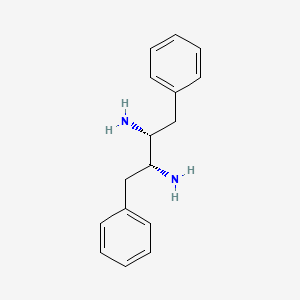
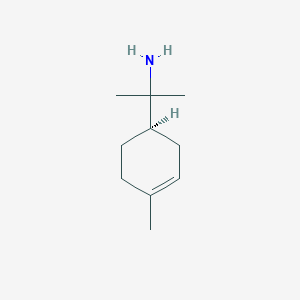
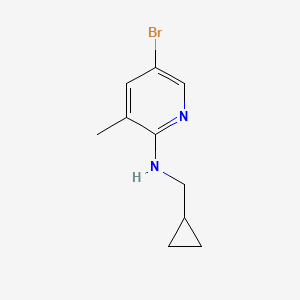
![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)

